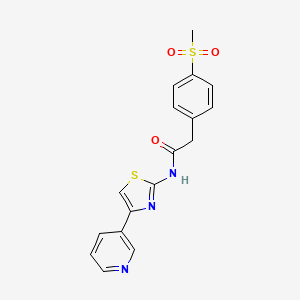

2-(4-(methylsulfonyl)phenyl)-N-(4-(pyridin-3-yl)thiazol-2-yl)acetamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

2-(4-(methylsulfonyl)phenyl)-N-(4-(pyridin-3-yl)thiazol-2-yl)acetamide is a compound that has gained significant attention in recent years due to its potential applications in scientific research. It is a small molecule that has been synthesized using various methods, and its mechanism of action and biochemical and physiological effects have been studied extensively.

Applications De Recherche Scientifique

Antimicrobial Applications

Compounds structurally related to 2-(4-(methylsulfonyl)phenyl)-N-(4-(pyridin-3-yl)thiazol-2-yl)acetamide have been explored for their potential as antimicrobial agents. A study by Darwish et al. (2014) synthesized novel heterocyclic compounds incorporating a sulfamoyl moiety, showing promising in vitro antibacterial and antifungal activities (Darwish et al., 2014). Another research by Fahim and Ismael (2019) also indicated good antimicrobial activity for similar compounds, supporting their potential in this field (Fahim & Ismael, 2019).

Anticancer and Antiviral Applications

Research has explored the use of these compounds in anticancer and antiviral treatments. Carta et al. (2017) investigated sulfonamide inhibitors, structurally related to the compound , for their inhibitory action against human carbonic anhydrase isoforms, relevant in cancer and other pathologies (Carta et al., 2017). In addition, these compounds were found to have an effective inhibitory effect on blood enzymes from several mammalian species, which could be advantageous for drug transport.

Antioxidant Applications

A study by Talapuru et al. (2014) synthesized amidomethane sulfonyl-linked pyrrolyl oxazoles/thiazoles/imidazoles from similar acetamides, demonstrating significant antioxidant activity, exceeding that of standard Ascorbic acid (Talapuru et al., 2014).

Anticonvulsant Applications

Compounds containing a sulfonamide thiazole moiety, akin to the compound , have shown potential as anticonvulsant agents. A study by Farag et al. (2012) found that some synthesized derivatives offered protection against picrotoxin-induced convulsion (Farag et al., 2012).

Propriétés

IUPAC Name |

2-(4-methylsulfonylphenyl)-N-(4-pyridin-3-yl-1,3-thiazol-2-yl)acetamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H15N3O3S2/c1-25(22,23)14-6-4-12(5-7-14)9-16(21)20-17-19-15(11-24-17)13-3-2-8-18-10-13/h2-8,10-11H,9H2,1H3,(H,19,20,21) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SPCXPFDPAAKXGR-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)C1=CC=C(C=C1)CC(=O)NC2=NC(=CS2)C3=CN=CC=C3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H15N3O3S2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

373.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(4Ar,7aS)-1-(2-chloroacetyl)-3,4,4a,6,7,7a-hexahydro-2H-pyrrolo[3,4-b]pyridin-5-one](/img/structure/B2375133.png)

![N-(4-methoxyphenyl)-2-(8-(4-methoxyphenyl)-3,4-dioxo-3,4,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazin-2(6H)-yl)acetamide](/img/structure/B2375136.png)

![N-(4-ethoxybenzyl)-1-(4-oxo-7-phenyl-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)piperidine-3-carboxamide](/img/structure/B2375138.png)

![1-[3-[(6-Methylpyridin-2-yl)oxymethyl]piperidin-1-yl]-3-phenylpropan-1-one](/img/structure/B2375139.png)

![6-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]-4,5-dihydropyridazin-3(2H)-one](/img/structure/B2375141.png)

acetic acid](/img/structure/B2375143.png)

![(E)-1,4-dimethyl-N-(3-methylbenzo[d]thiazol-2(3H)-ylidene)-1H-pyrazole-3-carboxamide](/img/structure/B2375146.png)